molecular formula C8H7N3O2 B1419356 N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine CAS No. 1049874-00-1

N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine

Cat. No.: B1419356
CAS No.: 1049874-00-1
M. Wt: 177.16 g/mol
InChI Key: PCLLMIDSQFJYSA-UHFFFAOYSA-N
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Description

N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine is a chemical compound with the molecular formula C8H7N3O2. This compound belongs to the class of oxazolo[5,4-b]pyridines, which are heterocyclic aromatic organic compounds containing nitrogen and oxygen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine typically involves the following steps:

  • Starting Material: The synthesis begins with 3-methylisoxazolo[5,4-b]pyridine-5-carbaldehyde as the starting material.

  • Oxime Formation: The aldehyde group is then converted to an oxime group by reacting with hydroxylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) and under mild heating conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the ring structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as this compound oxide.

  • Reduction Products: Reduction can produce amines like this compound hydrochloride.

  • Substitution Products: Substitution reactions can lead to various derivatives depending on the substituents introduced.

Scientific Research Applications

N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine is similar to other oxazolo[5,4-b]pyridine derivatives, such as thiazolo[5,4-b]pyridine derivatives. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the oxime group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • Thiazolo[5,4-b]pyridine derivatives

  • Other oxazolo[5,4-b]pyridine derivatives

  • Related heterocyclic aromatic compounds

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Properties

IUPAC Name

N-[(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-7-2-6(4-10-12)3-9-8(7)13-11-5/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLLMIDSQFJYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207281
Record name 3-Methylisoxazolo[5,4-b]pyridine-5-carboxaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049874-00-1
Record name 3-Methylisoxazolo[5,4-b]pyridine-5-carboxaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049874-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylisoxazolo[5,4-b]pyridine-5-carboxaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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